An In-Depth Technical Guide to 6-Aminohexanenitrile (CAS Number 2432-74-8)
An In-Depth Technical Guide to 6-Aminohexanenitrile (CAS Number 2432-74-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminohexanenitrile, also known as 6-aminocapronitrile, is a bifunctional molecule containing both a primary amine and a nitrile group. This unique structure makes it a valuable intermediate in various chemical syntheses, most notably in the production of polyamides like nylon 6 and as a precursor to 1,6-hexamethylenediamine. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis and purification methods, safety and toxicity information, and key applications.
Physicochemical Properties
6-Aminohexanenitrile is a colorless to pale yellow liquid under standard conditions.[1] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 2432-74-8 | [2] |
| Molecular Formula | C₆H₁₂N₂ | [2] |
| Molecular Weight | 112.17 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid/oil | [1] |
| Boiling Point | 235.5 °C at 760 mmHg; 129-132 °C at 26 Torr | [3] |
| Melting Point | -31.3 °C to -31.4 °C | [3] |
| Density | 0.899 g/cm³ | [4] |
| Refractive Index | 1.4475 | [4] |
| Solubility | Slightly soluble in chloroform, DMSO, and methanol. | [1] |
| pKa | 10.38 ± 0.10 (Predicted) | [1] |
Spectroscopic Data and Analysis
Detailed spectroscopic analysis is crucial for the identification and characterization of 6-aminohexanenitrile.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 6-aminohexanenitrile provides information about the different types of protons and their neighboring environments. The expected chemical shifts (δ) and multiplicities are as follows:
| Chemical Shift (ppm, predicted) | Multiplicity | Assignment |
| ~2.7 | Triplet | -CH₂-NH₂ |
| ~2.3 | Triplet | -CH₂-CN |
| ~1.6 | Multiplet | -CH₂-CH₂-CN |
| ~1.4 | Multiplet | -CH₂-CH₂-CH₂-NH₂ |
| ~1.2 | Singlet (broad) | -NH₂ |
Note: The broad singlet for the amine protons is due to quadrupole broadening and exchange with trace amounts of water.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
| Chemical Shift (ppm) | Assignment | Reference(s) |
| 119.5 | -C≡N | [5] |
| 41.8 | -CH₂-NH₂ | [5] |
| 32.5 | -CH₂-CH₂-NH₂ | [5] |
| 28.0 | -CH₂-CH₂-CH₂-NH₂ | [5] |
| 25.0 | -CH₂-CH₂-CN | [5] |
| 16.5 | -CH₂-CN | [5] |
Infrared (IR) Spectroscopy
The IR spectrum of 6-aminohexanenitrile displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3360, ~3290 | N-H stretching (primary amine) |
| ~2930, ~2860 | C-H stretching (aliphatic) |
| ~2245 | C≡N stretching (nitrile) |
| ~1600 | N-H bending (scissoring) |
| ~1460 | C-H bending (scissoring) |
Mass Spectrometry (MS)
The mass spectrum of 6-aminohexanenitrile shows a molecular ion peak ([M]⁺) at m/z = 112. The fragmentation pattern is characteristic of aliphatic amines and nitriles. Common fragmentation pathways include the loss of an amino group, cleavage of the carbon chain, and rearrangements. A prominent peak is often observed at m/z = 30, corresponding to the [CH₂NH₂]⁺ fragment resulting from α-cleavage, a characteristic fragmentation of primary amines.[6]
Synthesis and Purification
6-Aminohexanenitrile can be synthesized through several routes, with the most common industrial methods starting from adiponitrile or caprolactam.
Synthesis from Adiponitrile
A primary industrial route involves the partial hydrogenation of adiponitrile. This process requires careful control of reaction conditions to selectively reduce one of the two nitrile groups.
Experimental Protocol Outline:
-
Catalyst: A Raney nickel or cobalt catalyst is typically used.[7]
-
Reaction Conditions: The reaction is carried out in a liquid phase under hydrogen pressure. Temperature and pressure are critical parameters to control selectivity towards 6-aminohexanenitrile over the fully hydrogenated product, hexamethylenediamine.[7]
-
Solvent: The reaction is often performed in the presence of ammonia to suppress the formation of secondary amines.
-
Work-up: After the reaction, the catalyst is filtered off, and the product mixture is separated by distillation.
Synthesis from Caprolactam
Another significant synthetic route is the ammonolysis of caprolactam. This involves the ring-opening of the lactam with ammonia, followed by dehydration.
Experimental Protocol Outline:
-
Reactants: Caprolactam is reacted with ammonia at elevated temperatures and pressures.[1]
-
Catalyst: The reaction is often catalyzed by solid acids like alumina.[1]
-
Reaction Steps: The process involves the initial formation of 6-aminocaproamide, which is then dehydrated to 6-aminohexanenitrile.
-
Purification: The crude product is purified by fractional distillation.[8] A patent describes a process involving adding water to the crude product, followed by dehydration and distillation to achieve high purity.[8]
Purification
Purification of 6-aminohexanenitrile is typically achieved by fractional distillation under reduced pressure to prevent decomposition at high temperatures. The process involves carefully separating the desired product from unreacted starting materials, by-products, and any solvent used.
Safety and Toxicity
6-Aminohexanenitrile is a hazardous substance and should be handled with appropriate safety precautions.
| Hazard | Description | Reference(s) |
| GHS Pictograms | Corrosion, Acute Toxicity (Harmful) | [2] |
| Hazard Statements | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H332: Harmful if inhaled. | [2] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
| Acute Toxicity (Oral) | LD50 (rat): 820 mg/kg | [9] |
| Acute Toxicity (Dermal) | In lethal-dose studies on rabbits, it caused somnolence and acute pulmonary edema. | [2] |
Handling and Storage:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
Metabolism
The metabolic fate of 6-aminohexanenitrile has not been extensively studied. However, based on its structure, two primary metabolic pathways can be anticipated: metabolism of the nitrile group and metabolism of the primary amine group.
-
Nitrile Metabolism: Aliphatic nitriles can be metabolized via enzymatic hydrolysis to the corresponding carboxylic acid (6-aminohexanoic acid) and ammonia. This can occur in a single step catalyzed by nitrilases or in a two-step process involving nitrile hydratase to form an intermediate amide, which is then hydrolyzed by an amidase.[2][4]
-
Amine Metabolism: Primary amines can undergo various metabolic transformations, including oxidation, N-acetylation, and conjugation reactions.
Applications
The primary application of 6-aminohexanenitrile is as a chemical intermediate.
-
Monomer for Polyamides: It can be used as an alternative monomer for the synthesis of nylon 6.[3]
-
Precursor to Hexamethylenediamine: Hydrogenation of 6-aminohexanenitrile is a key step in the production of hexamethylenediamine, a crucial monomer for the synthesis of nylon 6,6.[7]
-
Fine Chemical Synthesis: The dual functionality of 6-aminohexanenitrile makes it a versatile building block in the synthesis of various fine chemicals and pharmaceutical intermediates.[6]
Conclusion
6-Aminohexanenitrile (CAS 2432-74-8) is a significant chemical intermediate with well-defined physicochemical and spectroscopic properties. Its synthesis from readily available industrial feedstocks like adiponitrile and caprolactam makes it an economically important compound. The primary applications lie in the polymer industry, particularly as a precursor to nylon 6 and nylon 6,6 monomers. Due to its hazardous nature, strict adherence to safety protocols is essential during its handling and use. Further research into its metabolic pathways could provide a more complete understanding of its toxicological profile. This guide serves as a comprehensive technical resource for professionals working with this versatile molecule.
References
- 1. Producing hexamethylenediamine from caprolactam via 6-aminocapronitrile: a green production technology of the monomer of nylon-66 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pure.tue.nl [pure.tue.nl]
- 4. researchgate.net [researchgate.net]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. GCMS Section 6.15 [people.whitman.edu]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. CN112047857A - Preparation method of 6-aminocapronitrile - Google Patents [patents.google.com]
- 9. Enzymatic hydrolysis of nitrites and dinitriles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

